molecular formula C23H23N5OS B3010737 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide CAS No. 1797092-26-2

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide

Cat. No.: B3010737
CAS No.: 1797092-26-2
M. Wt: 417.53
InChI Key: NAHLXEOTSOKOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H23N5OS and its molecular weight is 417.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide and its derivatives have been studied for their anti-angiogenic properties and DNA cleavage abilities. In vivo experiments using the chick chorioallantoic membrane (CAM) model demonstrated efficient blocking of blood vessel formation. These compounds also exhibited significant DNA binding and cleavage activities, suggesting potential as anticancer agents due to their dual mechanisms of action (Kambappa et al., 2017).

Anticancer Activity

The synthesis and evaluation of various derivatives of this compound have shown promising anticancer activities. Notably, specific derivatives demonstrated good anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Kumar et al., 2013).

Enzyme Inhibitory Activity

Research has also focused on the enzyme inhibitory activities of thiophene-based heterocyclic compounds, including derivatives of this compound. These compounds have been found to inhibit key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), with significant binding affinities observed in molecular docking studies (Cetin et al., 2021).

Antimicrobial Activity

Several derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. Studies have shown that these derivatives possess significant antibacterial and antifungal properties, offering potential as novel antimicrobial agents (Patel & Patel, 2017).

Antioxidant Activity

Additionally, the compound and its derivatives have been studied for their antioxidant properties. Certain derivatives demonstrated higher antioxidant activities compared to standard antioxidants like ascorbic acid, highlighting their potential in the development of new antioxidant agents (Aziz et al., 2021).

Properties

IUPAC Name

1-(6-indol-1-ylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c29-23(24-14-19-7-4-12-30-19)18-6-3-10-27(15-18)21-13-22(26-16-25-21)28-11-9-17-5-1-2-8-20(17)28/h1-2,4-5,7-9,11-13,16,18H,3,6,10,14-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHLXEOTSOKOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43)C(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.